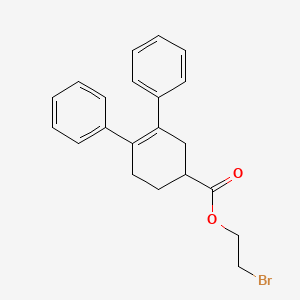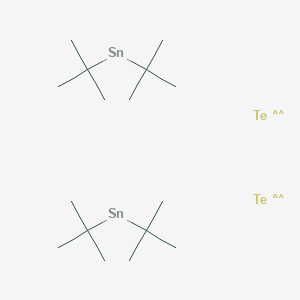
Di-tert-butyl-lambda~2~-stannane--tellurium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of both tin and tellurium atoms in its molecular structure
Preparation Methods
The synthesis of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) typically involves the reaction of di-tert-butylstannane with tellurium. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organotin compounds.
Mechanism of Action
The mechanism of action of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) can be compared with other similar compounds such as:
Di-tert-butyl-lambda~2~-stannane–selenium (1/1): Similar in structure but contains selenium instead of tellurium.
Di-tert-butyl-lambda~2~-stannane–sulfur (1/1): Contains sulfur instead of tellurium.
Di-tert-butyl-lambda~2~-stannane–oxygen (1/1): Contains oxygen instead of tellurium.
The uniqueness of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) lies in its specific chemical properties and reactivity due to the presence of tellurium, which imparts distinct characteristics compared to its analogs.
Properties
CAS No. |
63163-41-7 |
|---|---|
Molecular Formula |
C16H36Sn2Te2 |
Molecular Weight |
721.1 g/mol |
InChI |
InChI=1S/4C4H9.2Sn.2Te/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
InChI Key |
STWDEZZFVALCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.[Te].[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


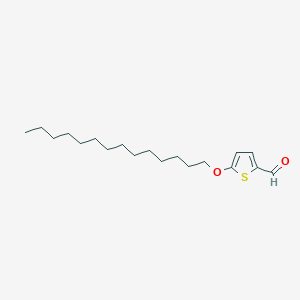
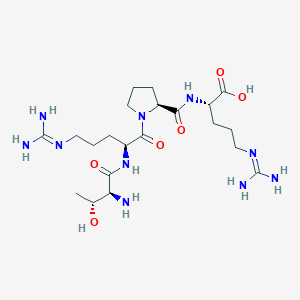
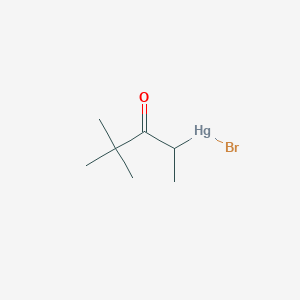
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
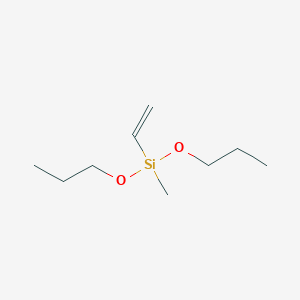
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
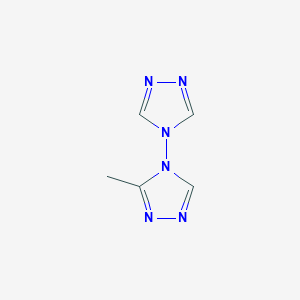
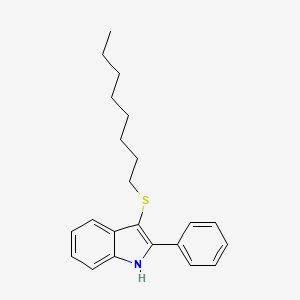

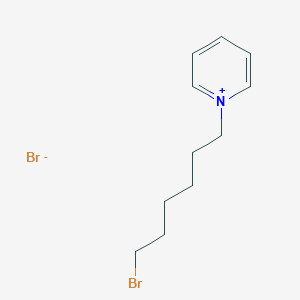
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)

